molecular formula C7H10O3 B14183558 3,7,10-Trioxatricyclo[4.3.1.02,4]decane CAS No. 851851-39-3

3,7,10-Trioxatricyclo[4.3.1.02,4]decane

Katalognummer: B14183558
CAS-Nummer: 851851-39-3
Molekulargewicht: 142.15 g/mol
InChI-Schlüssel: KINRKERIMXQOFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7,10-Trioxatricyclo[43102,4]decane is a complex organic compound characterized by its unique tricyclic structure containing three oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,10-Trioxatricyclo[4.3.1.02,4]decane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

3,7,10-Trioxatricyclo[4.3.1.02,4]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3,7,10-Trioxatricyclo[4.3.1.02,4]decane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,7,10-Trioxatricyclo[4.3.1.02,4]decane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,7,10-Trioxatricyclo[4.3.1.02,4]decane is unique due to its specific tricyclic structure and the presence of three oxygen atoms.

Eigenschaften

CAS-Nummer

851851-39-3

Molekularformel

C7H10O3

Molekulargewicht

142.15 g/mol

IUPAC-Name

3,7,10-trioxatricyclo[4.3.1.02,4]decane

InChI

InChI=1S/C7H10O3/c1-2-8-6-3-5-7(10-5)4(1)9-6/h4-7H,1-3H2

InChI-Schlüssel

KINRKERIMXQOFU-UHFFFAOYSA-N

Kanonische SMILES

C1COC2CC3C(C1O2)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.